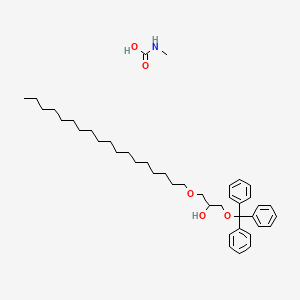
Ethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an ethyl group, a tetrahydroisoquinoline ring, and a phosphonate group. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate typically involves multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. One common approach is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to enhance the efficiency and environmental friendliness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like H₂O₂ or TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinoline derivatives .
Applications De Recherche Scientifique
Ethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: Studied for its potential neuroprotective and antineuroinflammatory properties.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative disorders and other diseases.
Industry: Utilized in the development of chiral scaffolds for asymmetric catalysis
Mécanisme D'action
The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including neuroinflammation and oxidative stress. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the ethyl and phosphonate groups.
N-Benzyl 1,2,3,4-Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Isoquinoline Alkaloids: A large group of natural products with diverse biological activities.
Uniqueness
Ethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate is unique due to the presence of the ethyl and phosphonate groups, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile precursor for the synthesis of various bioactive molecules and therapeutic agents .
Propriétés
Numéro CAS |
87992-90-3 |
|---|---|
Formule moléculaire |
C11H15NO3P- |
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
ethoxy(1,2,3,4-tetrahydroisoquinolin-1-yl)phosphinate |
InChI |
InChI=1S/C11H16NO3P/c1-2-15-16(13,14)11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3,(H,13,14)/p-1 |
Clé InChI |
YLTWZHJYRQGWCS-UHFFFAOYSA-M |
SMILES canonique |
CCOP(=O)(C1C2=CC=CC=C2CCN1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)






![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)



